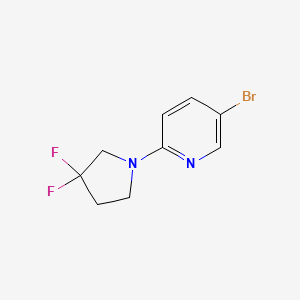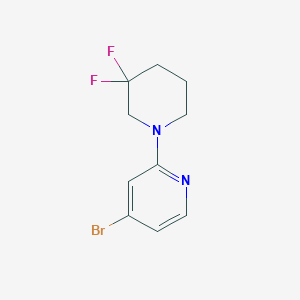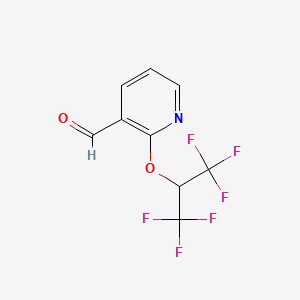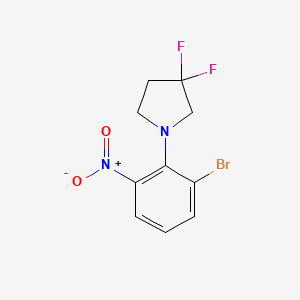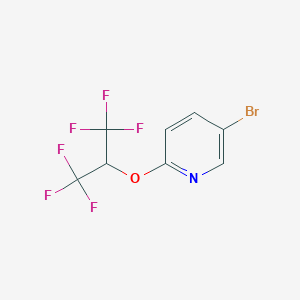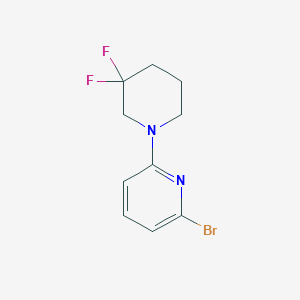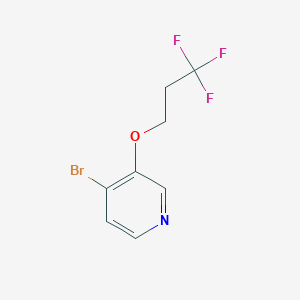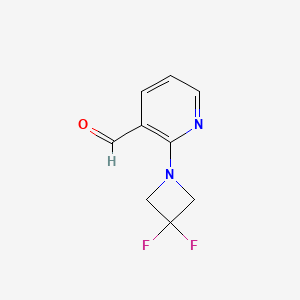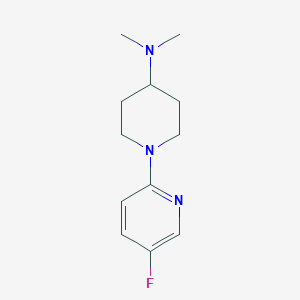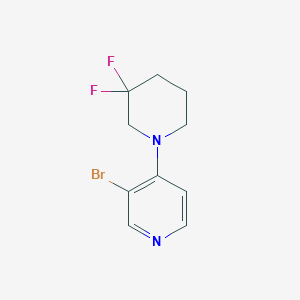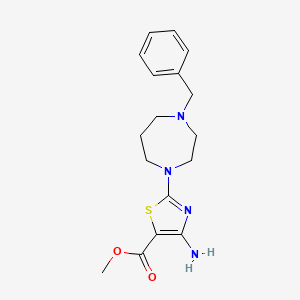
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate
描述
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole core.
Introduction of the Diazepane Ring: This step involves the reaction of the thiazole intermediate with a benzyl-substituted diazepane under basic conditions.
Amination and Esterification:
Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, including:
- Use of continuous flow reactors for better control of reaction conditions.
- Catalysts to increase reaction efficiency.
- Purification steps such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.
Reduction: Reduction reactions might target the diazepane ring or the thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the thiazole or diazepane rings.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of this compound depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific biological pathways.
Molecular Targets: Potential targets include microbial enzymes or cancer cell receptors.
Pathways Involved: Could involve pathways related to cell growth, apoptosis, or metabolic processes.
相似化合物的比较
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and other thiazole-based drugs.
Diazepane Derivatives: Compounds such as diazepam, which also contain a diazepane ring.
Uniqueness:
- The combination of a thiazole ring with a diazepane ring and a benzyl group makes this compound unique.
- Its specific substitution pattern provides distinct chemical and biological properties compared to other thiazole or diazepane derivatives.
This detailed overview highlights the complexity and potential of Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate in various scientific and industrial applications
属性
IUPAC Name |
methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-23-16(22)14-15(18)19-17(24-14)21-9-5-8-20(10-11-21)12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSFZQNHXHJHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


